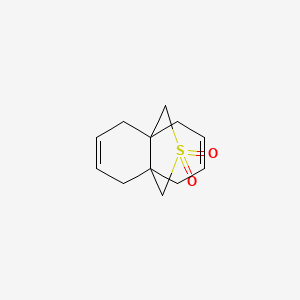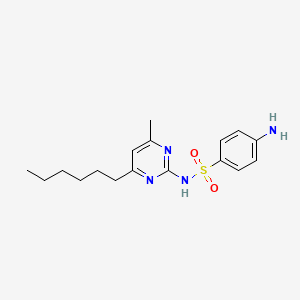
3-Butyl-1-P-tolyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-P-tolyltriazene: is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.278 g/mol It belongs to the class of triazenes, which are characterized by the presence of a diazoamino group (-N=N-NH-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Butyl-1-P-tolyltriazene typically involves the reaction of butylamine with p-tolyl diazonium salt . The reaction is carried out under controlled conditions to ensure the formation of the desired triazene compound. The general reaction scheme is as follows:
Butylamine+p-Tolyl diazonium salt→this compound
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Butyl-1-P-tolyltriazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The triazene group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are commonly employed.
Substitution: Substitution reactions often require the presence of a and specific reaction conditions, such as elevated temperatures or the use of solvents.
Major Products:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazenes with different functional groups.
Applications De Recherche Scientifique
Chemistry:
3-Butyl-1-P-tolyltriazene is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
In biological research, triazenes are studied for their potential as antitumor agents . The unique structure of this compound allows it to interact with biological molecules, making it a candidate for further investigation in cancer research.
Medicine:
The compound’s potential antitumor properties make it a subject of interest in medicinal chemistry. Researchers are exploring its use in the development of new cancer therapies.
Industry:
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile compound in manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Butyl-1-P-tolyltriazene involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This property is particularly useful in cancer treatment, where the goal is to inhibit the proliferation of cancer cells.
Molecular Targets and Pathways:
DNA: The primary target of this compound is DNA, where it forms adducts that interfere with normal cellular processes.
Enzymes: The compound can also inhibit certain enzymes involved in DNA repair, enhancing its cytotoxic effects.
Comparaison Avec Des Composés Similaires
- 3-Methyl-1-P-tolyltriazene
- 3-Ethyl-1-P-tolyltriazene
- 3-Propyl-1-P-tolyltriazene
Comparison:
3-Butyl-1-P-tolyltriazene is unique due to its butyl group, which imparts different chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
53477-45-5 |
|---|---|
Formule moléculaire |
C11H17N3 |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(butyldiazenyl)-4-methylaniline |
InChI |
InChI=1S/C11H17N3/c1-3-4-9-12-14-13-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,12,13) |
Clé InChI |
DBHFMKOBJOOXCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=NNC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)


![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)
